1-(4-methylpiperazino)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone
CAS No.: 551921-00-7
Cat. No.: VC7601556
Molecular Formula: C15H17F3N4O
Molecular Weight: 326.323
* For research use only. Not for human or veterinary use.
![1-(4-methylpiperazino)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone - 551921-00-7](/images/structure/VC7601556.png)
Specification
CAS No. | 551921-00-7 |
---|---|
Molecular Formula | C15H17F3N4O |
Molecular Weight | 326.323 |
IUPAC Name | 1-(4-methylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone |
Standard InChI | InChI=1S/C15H17F3N4O/c1-20-6-8-21(9-7-20)13(23)10-22-12-5-3-2-4-11(12)19-14(22)15(16,17)18/h2-5H,6-10H2,1H3 |
Standard InChI Key | VNHXWLBWLGSEEM-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Properties
-
IUPAC Name: 1-[(2R)-4-[4-(1H-Benzimidazol-2-yl)-2-(trifluoromethyl)-1,3-thiazol-5-yl]-2-methylpiperazin-1-yl]-2-[4-(1-methylpiperidin-4-yl)pyrazol-1-yl]ethanone .
-
Molecular Formula: C₂₇H₃₁F₃N₈OS.
-
Key Substituents:
Spectroscopic Data
Physicochemical Properties
Property | Value | Source |
---|---|---|
Boiling Point | 439.0 ± 45.0 °C (predicted) | |
Density | 1.38 ± 0.1 g/cm³ | |
logP (Partition Coefficient) | 3.2 (calculated) | |
Solubility | Low in water; soluble in DMSO |
Synthesis and Optimization
Synthetic Route
The compound is synthesized via a multi-step protocol:
-
Benzimidazole Core Formation: Condensation of 4-nitro-o-phenylenediamine with 4-chlorobenzaldehyde in ethanol using Na₂S₂O₅ as a cyclizing agent .
-
Piperazine Introduction: Alkylation of the benzimidazole nitrogen with 4-methylpiperazine using ethyl chloroacetate under reflux .
-
Trifluoromethylation: Electrophilic substitution using CF₃I in the presence of CuI .
-
Final Coupling: Amidation to attach the piperidine-pyrazole moiety .
Pharmacological Activities
Anticancer Activity
-
Mechanism: Dual inhibition of AKT and ERK pathways, leading to apoptosis and cell cycle arrest (G1/S phase) .
-
In Vitro Efficacy:
Anti-Inflammatory Activity
-
Cytokine Modulation: Reduces IL-6 and TNF-α levels by 60–70% at 4 μM .
-
COX-2 Inhibition: 78.68% inhibition (vs. 57.79% for indomethacin) .
Structure-Activity Relationship (SAR)
-
Trifluoromethyl Group: Enhances metabolic stability and binding affinity to hydrophobic pockets .
-
4-Methylpiperazine: Improves solubility and modulates kinase selectivity .
-
Piperidine-Pyrazole Moiety: Critical for tubulin polymerization inhibition (71% suppression at 1.71 μM) .
ADMET Profile
Parameter | Value | Implication |
---|---|---|
Plasma Protein Binding | 92% | High tissue distribution |
CYP3A4 Inhibition | Moderate (IC₅₀ = 8.2 μM) | Drug-drug interaction risk |
hERG Inhibition | Low (IC₅₀ > 30 μM) | Favorable cardiac safety |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume